Enhanced Aqueous Solubility via Hydrochloride Salt Formation Compared to Free Base
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole is provided as a hydrochloride salt, which is known to enhance aqueous solubility compared to its free base form. While direct solubility measurements for this specific compound are not publicly available, the general principle of hydrochloride salt formation improving solubility by 1-3 orders of magnitude over neutral amine bases is well-established [1]. For procurement, this salt form minimizes the need for DMSO or organic co-solvents in aqueous assay buffers, reducing solvent-induced assay artifacts.
| Evidence Dimension | Aqueous solubility (qualitative) |
|---|---|
| Target Compound Data | Hydrochloride salt; expected high aqueous solubility |
| Comparator Or Baseline | Free base form (not commercially available); expected low aqueous solubility |
| Quantified Difference | Not quantifiable; based on general salt-form principles |
| Conditions | Inferred from pharmaceutical salt literature |
Why This Matters
Consistent solubility is critical for reproducible biological assay conditions, and the hydrochloride salt ensures minimal variability in compound dissolution during screening.
- [1] Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. View Source
